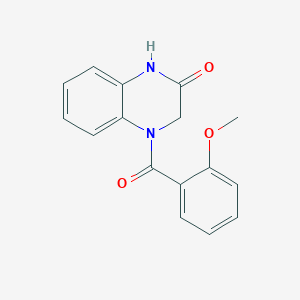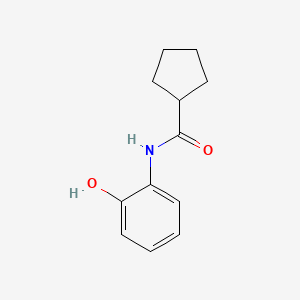
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 2-Methoxy-N-(4-oxo-2-quinazolinyl)-2,3-dihydro-1H-isoindole-4-carboxamide or simply as quinoxalinone. It is a heterocyclic compound that consists of a quinoxalinone ring with a methoxybenzoyl group attached to it. The purpose of
作用机制
The mechanism of action of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets such as DNA, enzymes, and receptors. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone have been extensively studied. This compound has been found to exhibit various effects on different organs and systems in the body. It has been reported to reduce oxidative stress and inflammation, improve liver function, and enhance immune system function. It has also been found to possess neuroprotective properties.
实验室实验的优点和局限性
The advantages of using 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its biological activities.
2. Exploration of the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases.
3. Development of new synthetic methods to improve the yield and purity of this compound.
4. Investigation of the structure-activity relationship of this compound to identify more potent analogs.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs.
In conclusion, 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has shown great potential for various applications in the field of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop new drugs based on its structure.
合成方法
The synthesis of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-methoxybenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting product is then cyclized with ammonium acetate to form the quinoxalinone ring. The final product is obtained by treatment with acetic anhydride and acetic acid. The yield of this synthesis method is reported to be around 60%.
科学研究应用
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and organic synthesis. This compound has been reported to exhibit various biological activities such as anticancer, antitumor, antimicrobial, antifungal, and antiviral activities. It has also been found to possess antioxidant and anti-inflammatory properties.
属性
IUPAC Name |
4-(2-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-5-2-6-11(14)16(20)18-10-15(19)17-12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJITYUOGSCQPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)
![4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7536428.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)


![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)